N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Description
Historical Context of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds have dominated pharmaceutical research since the 19th century, with their structural diversity enabling precise modulation of biological activity. The foundational work on heterocycles began with Brugnatelli’s isolation of alloxan from uric acid in 1818, followed by Döbereiner’s synthesis of furfural in 1832. These discoveries laid the groundwork for understanding heteroatom-containing ring systems as bioactive scaffolds.
By the mid-20th century, nitrogen-containing heterocycles emerged as privileged structures in drug development. Contemporary analyses reveal that 59% of U.S. FDA-approved drugs contain nitrogen heterocycles, with pyridine, pyrrole, and their benzo-fused derivatives being particularly prevalent. This preference stems from their ability to:
- Mimic endogenous biomolecules through hydrogen bonding
- Stabilize charge-transfer interactions via aromatic π-systems
- Provide sites for regioselective functionalization
The evolution from simple monocyclic systems to fused polycyclic architectures like thieno[3,4-c]pyrazole reflects medicinal chemistry’s push toward three-dimensional complexity. These advancements address limitations in early heterocyclic drugs, such as poor selectivity and rapid hepatic clearance.
Table 1: Prevalence of Heterocyclic Cores in FDA-Approved Drugs
| Heterocycle Type | Percentage of Drugs | Key Therapeutic Areas |
|---|---|---|
| Nitrogen-containing | 59% | Oncology, antivirals, CNS |
| Oxygen-containing | 23% | Antibiotics, cardiovascular |
| Sulfur-containing | 12% | Antimicrobials, antifungals |
| Mixed heteroatom systems | 6% | Targeted therapies, immunology |
Data synthesized from FDA Orange Book analyses and structural surveys
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(11-6-14-4-2-1-3-5-14)21-20-17-12-28-13-18(17)22-23(20)15-7-9-16(10-8-15)24(26)27/h1-5,7-10H,6,11-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGYDROMRHQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting 4-nitrophenylhydrazine with a suitable thienyl ketone under acidic conditions. The resulting intermediate is then subjected to cyclization to form the thieno[3,4-c]pyrazole ring.
The next step involves the introduction of the phenylpropanamide moiety. This can be done by reacting the thieno[3,4-c]pyrazole intermediate with 3-phenylpropanoic acid or its derivatives under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Thienopyrazole derivatives have been investigated for their potential as anticancer agents. Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives have shown efficacy against breast and prostate cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Some studies have reported antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Enzyme Inhibition :
Synthesis and Optimization
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multi-step organic reactions that include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Functionalization with the phenylpropanamide group via acylation methods.
Optimization techniques such as high-throughput screening and continuous flow chemistry are employed to enhance yield and purity during industrial production .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined various thienopyrazole derivatives for their anticancer properties. The research demonstrated that specific modifications to the nitrophenyl group significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In an investigation published in Pharmaceutical Research, researchers evaluated the anti-inflammatory effects of thienopyrazole derivatives in animal models of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers following treatment with the compound, suggesting its potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
- Key Difference : The 4-nitrophenyl group in the main compound is replaced by a 4-methoxyphenyl (OCH₃) group.
- Impact: The methoxy group is electron-donating, enhancing solubility in polar solvents compared to the nitro-substituted analogue. Molecular weight reduction (~15 Da) due to replacement of NO₂ (46 Da) with OCH₃ (31 Da) .
- Data: Property Main Compound (4-Nitrophenyl) Methoxy Derivative (4-Methoxyphenyl) Molecular Formula C₂₀H₁₈N₄O₃S (inferred) C₂₁H₂₁N₃O₂S Molecular Weight ~394.48 g/mol (calculated) 379.48 g/mol Substituent Electronic Strong EWG (NO₂) Moderate EDG (OCH₃)
2.1.2 N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-3-phenylpropanamide
- Key Difference: A benzyloxy (OCH₂C₆H₅) group and bromoacetyl (BrCH₂CO-) substituent replace the thienopyrazole core.
Data :
Property Value Yield 72% Melting Point 153–155 °C
2.1.3 (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide
- Key Difference : A pyrazole core with dichlorophenyl, methylthioethyl, and pyridinyl substituents.
- Impact :
Data :
Property Value Yield 67% Melting Point 117–118 °C
Heterocyclic Variants
2.2.1 Pyrazolo[3,4-c]pyrazolone Derivatives
- Key Difference: Replacement of the thienopyrazole core with a pyrazolone system.
- Thiosemicarbazide-derived analogues (e.g., 30) show molecular ion peaks at m/z 617, indicating higher molecular complexity.
Research Implications
- Reactivity : The nitro group’s electron-withdrawing nature may stabilize the compound in metabolic environments but reduce solubility compared to methoxy or benzyloxy analogues.
Biological Activity
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 394.4469 g/mol
- CAS Number : 476459-02-6
The biological activity of this compound can be attributed to its structural components, particularly the thieno[3,4-c]pyrazole core. This core structure is known for its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in inflammatory and cancer pathways.
- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole compounds exhibit significant antioxidant properties. For instance, a study assessed their effects on erythrocytes exposed to toxic substances like 4-nonylphenol. The results showed that these compounds could mitigate oxidative damage in red blood cells of Clarias gariepinus (African catfish), leading to reduced cell malformations compared to control groups .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
| Thieno Compound D | 3.7 ± 0.37 |
| Thieno Compound E | 29.1 ± 3.05 |
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various in vitro models. This suggests potential therapeutic applications for treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines and inhibition of tumor growth in vivo models.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives:
- Synthesis and Characterization : A method for synthesizing various thieno[3,4-c]pyrazole compounds was reported, showcasing their structural characterization using techniques such as NMR and mass spectrometry .
- Biological Evaluation : Compounds were evaluated for their biological activities against different cell lines and animal models, revealing promising results in terms of antioxidant capacity and enzyme inhibition .
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Construct the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene precursors. Analogous methods use phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–90°C) to form heterocyclic intermediates .
- Step 2 : Introduce the 4-nitrophenyl group at position 2 of the pyrazole ring using nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Step 3 : Attach the 3-phenylpropanamide moiety via amide bond formation, employing carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Methodological Answer: A combination of techniques is required:
- 1H/13C NMR : Assign signals for the thieno-pyrazole core (e.g., aromatic protons at δ 7.2–8.5 ppm), nitrophenyl group (distinct deshielding), and propanamide sidechain (amide proton ~δ 6.5–7.0 ppm). Compare with computed spectra using software like ACD/Labs .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching C₂₀H₁₆N₄O₃S).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield during cyclization steps?
Methodological Answer: Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require strict temperature control to avoid side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or iodine can accelerate ring closure in thieno-pyrazole synthesis .
- Temperature Gradients : Gradual heating (e.g., 0°C → 90°C over 2 hours) minimizes decomposition, as seen in analogous heterocyclic systems .
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion (~85–90%).
Q. How should discrepancies between computational modeling and experimental NMR data for the thieno[3,4-c]pyrazole core be resolved?
Methodological Answer: Follow this protocol:
- Validate Computational Models : Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G* vs. M06-2X) to better approximate solvent and tautomeric effects .
- Experimental Cross-Validation : Perform X-ray crystallography (if crystals are obtainable) to resolve ambiguities in dihedral angles or hydrogen bonding. For example, crystallography confirmed pyrazole ring planarity in N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine .
- Dynamic NMR Studies : Probe rotational barriers in the propanamide sidechain at variable temperatures to assess conformational flexibility .
Q. What strategies are effective for analyzing the compound’s potential as a kinase inhibitor in cancer research?
Methodological Answer: A tiered approach is recommended:
- In Silico Screening : Dock the compound into kinase active sites (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize targets with strong binding affinity (ΔG < −8 kcal/mol) .
- Enzyme Assays : Test inhibitory activity against recombinant kinases (IC₅₀ determination) using fluorescence-based ADP-Glo™ assays .
- Cellular Validation : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare dose-response curves with positive controls (e.g., imatinib) .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across cell lines for this compound?
Methodological Answer: Possible steps:
- Metabolic Stability Testing : Use liver microsomes to assess if differential metabolism (e.g., CYP3A4-mediated degradation) explains variability .
- Membrane Permeability Assays : Measure logP and P-gp efflux ratios (Caco-2 model) to identify transport limitations in specific cell types .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm intracellular binding to the intended kinase .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
